molecular formula C5H3F4NO2S B2743916 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride CAS No. 2253629-99-9

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride

Cat. No.: B2743916
CAS No.: 2253629-99-9
M. Wt: 217.14
InChI Key: NTZGMBLPGNLBPT-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of the trifluoromethyl group (-CF3) and the sulfonyl fluoride group (-SO2F) imparts distinct reactivity and stability to the molecule, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride typically involves the introduction of the trifluoromethyl group and the sulfonyl fluoride group onto a pyrrole ring. One common method involves the reaction of a pyrrole derivative with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like cesium fluoride (CsF). The sulfonyl fluoride group can be introduced using reagents like sulfuryl fluoride (SO2F2) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of flow chemistry allows for precise control over reaction conditions, leading to higher yields and purity of the final product. This method also minimizes the formation of by-products and reduces the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in target proteins, thereby modulating their activity .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F4NO2S/c6-5(7,8)3-1-2-4(10-3)13(9,11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZGMBLPGNLBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)S(=O)(=O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F4NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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